molecular formula C9H7FO B3354702 5-Fluoro-2-methylbenzofuran CAS No. 60770-66-3

5-Fluoro-2-methylbenzofuran

Cat. No.: B3354702
CAS No.: 60770-66-3
M. Wt: 150.15 g/mol
InChI Key: BMYHZQJSORJFPV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylbenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylphenol with a fluorinating agent can yield the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and distillation to obtain the compound in its pure form. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrogenated products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

5-Fluoro-2-methylbenzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzofuran involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzofuran: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluorobenzofuran: Lacks the methyl group, affecting its reactivity and applications.

    2,5-Dimethylbenzofuran: Contains an additional methyl group, leading to variations in its chemical behavior.

Uniqueness

5-Fluoro-2-methylbenzofuran is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential biological activities, while the methyl group influences its stability and solubility.

Properties

IUPAC Name

5-fluoro-2-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYHZQJSORJFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the procedure of W. K. Anderson, et al., J. Chem. Soc., Perkin, 1, 1 (1976), a mixture of 2-(2-chloro-1-propen-3-yl)-4-fluorophenol (20.9 g, 0.112 mol) and concentrated hydrochloric acid (114 mL) was heated at 85°-89° C. for 24 hours. The mixture was cooled and diluted with ether. The ethereal layer was separated and washed with H2O, 5% KOH, and H2O, dried (MgSO4), and concentrated to give 12.40 g (74%) of product as a brown oil.
Name
2-(2-chloro-1-propen-3-yl)-4-fluorophenol
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methylbenzofuran
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5-Fluoro-2-methylbenzofuran
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5-Fluoro-2-methylbenzofuran
Reactant of Route 4
5-Fluoro-2-methylbenzofuran
Reactant of Route 5
5-Fluoro-2-methylbenzofuran
Reactant of Route 6
5-Fluoro-2-methylbenzofuran

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